molecular formula C21H15N3O2 B3893275 (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide

(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide

Cat. No.: B3893275
M. Wt: 341.4 g/mol
InChI Key: AJIYEOABHGCCAA-FLIBITNWSA-N
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Description

(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a benzoxazole ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzoxazole derivative and the phenylacrylic acid derivative under conditions such as peptide coupling reagents (e.g., EDC, DCC) or through direct amidation.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the double bond or the amide group using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or palladium on carbon with hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Chemistry:

  • Used as a building block in organic synthesis for the development of more complex molecules.
  • Acts as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology and Medicine:

  • Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
  • Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
  • Employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole and pyridine rings can facilitate binding through hydrogen bonding, π-π stacking, or coordination with metal ions. The compound’s effects are mediated through the modulation of biochemical pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

    (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzothiazol-5-yl)prop-2-enamide: Similar structure with a benzothiazole ring instead of a benzoxazole ring.

    (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzimidazol-5-yl)prop-2-enamide: Contains a benzimidazole ring instead of a benzoxazole ring.

    (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzofuranyl)prop-2-enamide: Features a benzofuran ring instead of a benzoxazole ring.

Uniqueness: The presence of the benzoxazole ring in (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and binding affinity in various applications. This makes it distinct from its analogs with different heterocyclic rings.

Properties

IUPAC Name

(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(11-8-15-5-2-1-3-6-15)23-17-9-10-19-18(13-17)24-21(26-19)16-7-4-12-22-14-16/h1-14H,(H,23,25)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIYEOABHGCCAA-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide

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